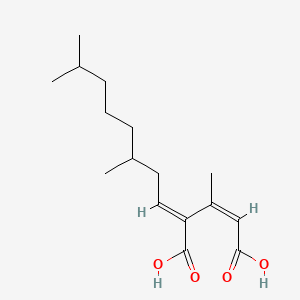
2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- is an organic compound with a complex structure. It belongs to the class of unsaturated dicarboxylic acids, which are known for their diverse chemical reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- typically involves multiple steps, including the formation of the dicarboxylic acid backbone and the introduction of the octylidene and methyl groups. Common synthetic routes may include:
Aldol Condensation: This reaction can be used to form the carbon-carbon double bonds in the compound.
Esterification and Hydrolysis: These steps are often used to introduce carboxylic acid groups.
Grignard Reaction: This reaction can be employed to introduce the alkyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are optimized for efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, such as carboxylic acids or ketones.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace functional groups with others, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism by which 2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Maleic Acid: Another unsaturated dicarboxylic acid with similar reactivity.
Fumaric Acid: An isomer of maleic acid with different geometric configuration.
Adipic Acid: A saturated dicarboxylic acid used in polymer production.
Uniqueness
2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids.
Propiedades
Número CAS |
68516-38-1 |
|---|---|
Fórmula molecular |
C16H26O4 |
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
(Z,4E)-4-(3,7-dimethyloctylidene)-3-methylpent-2-enedioic acid |
InChI |
InChI=1S/C16H26O4/c1-11(2)6-5-7-12(3)8-9-14(16(19)20)13(4)10-15(17)18/h9-12H,5-8H2,1-4H3,(H,17,18)(H,19,20)/b13-10-,14-9+ |
Clave InChI |
AFAUEBFIKITXQG-QWWBJACISA-N |
SMILES isomérico |
CC(C)CCCC(C)C/C=C(\C(=C/C(=O)O)\C)/C(=O)O |
SMILES canónico |
CC(C)CCCC(C)CC=C(C(=CC(=O)O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















